molecular formula C27H42O4 B1680278 Ruscogenin CAS No. 472-11-7

Ruscogenin

Cat. No. B1680278
CAS RN: 472-11-7
M. Wt: 430.6 g/mol
InChI Key: QMQIQBOGXYYATH-IDABPMKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ruscogenin is an anti-inflammatory steroid used in combination with local anesthetics for the treatment of hemorrhoids and for local anesthesia . It is a major bioactive steroidal aglycone found in the Chinese medicine, Ophiopogon japonicus . It is also a major steroidal sapogenin of Radix Ophiopogon japonicus, a Chinese herb that has been used to treat acute and chronic inflammatory and cardiovascular diseases .


Synthesis Analysis

Ruscogenin biosynthesis in Ruscus aculeatus is greatly influenced by its clonal origin and culture type . The strategy for the synthesis of ruscogenin involves retrosynthetic analysis of the saturated ruscogenin analog . A prominent feature of ruscogenin is its β-OH group at C1, which is maintained in the goal molecule, and a stereospecific epoxide at C1 is envisioned, which could be added from the corresponding olefin at C1 .


Molecular Structure Analysis

Ruscogenin has a molecular formula of C27H42O4 and a molecular weight of 430.62 . It is similar to other steroidal saponins, having a high boiling point, high polarity, and relatively high molecular weight .


Chemical Reactions Analysis

Ruscogenin has been analyzed by some conventional methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) .


Physical And Chemical Properties Analysis

Ruscogenin is a small molecule with a molecular weight of 430.62 . It lacks UV absorbance and shows low response in mass spectrometry .

Scientific Research Applications

1. Neuroprotection and Brain Health

Ruscogenin has shown potential in treating cerebral ischemia-induced blood-brain barrier dysfunction. It can reduce brain infarction and edema, improve neurological deficits, and modulate tight junctions expression, thereby playing a role in the prevention and treatment of ischemic stroke (Cao et al., 2016).

2. Anti-Inflammatory Activity

Ruscogenin exhibits significant anti-inflammatory activity, particularly in endothelial cells. It inhibits leukocyte migration and reduces expression of inflammatory markers like intercellular adhesion molecule-1 (ICAM-1) and nuclear factor-kappaB (NF-κB) (Huang et al., 2008). It also shows effectiveness in alleviating inflammatory responses in nonalcoholic steatohepatitis models (Lu et al., 2014).

3. Gastric Health

Ruscogenin has been found to have therapeutic effects on gastric ulcers, exhibiting anti-inflammatory and antioxidant effects. It helps in the restoration of normal tissue architecture and improves biochemical parameters related to gastric health (Ercan et al., 2020).

4. Diabetic Nephropathy

In diabetic nephropathy models, ruscogenin has been shown to suppress inflammation and ameliorate structural and functional abnormalities of the kidney, potentially through inhibition of NF-κB mediated inflammatory genes expression (Lu et al., 2014).

5. Pulmonary Health

Ruscogenin demonstrates beneficial effects in models of pulmonary arterial hypertension and acute lung injury. It can reduce inflammation, endothelial dysfunction, and thrombosis, contributing to improved pulmonary health (Bi et al., 2013).

6. Asthma Management

In a mouse model of ovalbumin-induced asthma, ruscogenin reduced airway hyperresponsiveness and inflammation, suggesting its potential in asthma management (Zhan et al., 2021).

7. Cardiovascular Health

Ruscogenin may offer cardioprotective effects, particularly in myocardial ischemia models, by alleviating damage through pathways like BCAT1/BCAT2 and inhibiting ferroptosis (Fu et al., 2022).

8. Liver Health

Research indicates that ruscogenin can improve liver injury by affecting liver-infiltrating lymphocytes and modulating related immune responses, thus offering potential therapeutic benefits for liver-related diseases (Wu et al., 2001).

9. Neutrophil Activation Suppression

Ruscogenin can inhibit neutrophil activation, which is crucial in inflammatory diseases. It acts through various signaling pathways, including protein kinase A, demonstrating its potential as an anti-inflammatory agent (Lin et al., 2015).

Safety And Hazards

Ruscogenin is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Ruscogenin has been found to alleviate myocardial ischemia-induced ferroptosis through the activation of BCAT1/BCAT2 . It has also been shown to attenuate cerebral ischemia-induced blood-brain barrier dysfunction . These findings provide some new insights into its potential application for the prevention and treatment of ischemic stroke .

properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQIQBOGXYYATH-IDABPMKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019319
Record name Ruscogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruscogenin

CAS RN

472-11-7
Record name Ruscogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruscogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruscogenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ruscogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (25R)-spirost-5-ene-1β,3β-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUSCOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI92R2VUJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ruscogenin
Reactant of Route 2
Ruscogenin
Reactant of Route 3
Ruscogenin
Reactant of Route 4
Ruscogenin
Reactant of Route 5
Ruscogenin
Reactant of Route 6
Ruscogenin

Citations

For This Compound
2,090
Citations
F Wu, J Cao, J Jiang, B Yu, Q Xu - Journal of pharmacy and …, 2001 - academic.oup.com
… than ruscogenin (IC50: Lm-3 6.3 times 10 −10 m, ruscogenin … ruscogenin blocked the hepatotoxic potential of CCl 4 , when used to pretreat hepatocytes. Moreover, Lm-3 and ruscogenin …
Number of citations: 61 academic.oup.com
J Song, J Kou, Y Huang, B Yu - Journal of pharmacological sciences, 2010 - Elsevier
… Our previous results suggested that ruscogenin inhibited … The results showed that ruscogenin significantly suppressed … ICAM-1 expression by ruscogenin in HUVECs might be mediated …
Number of citations: 17 www.sciencedirect.com
A Güvenç, E Şatır, M Coşkun - Chromatographia, 2007 - Springer
… of the real samples containing ruscogenin of Ruscus species. The ruscogenin amount in the hydrolyzed herb of … hypophyllum, the ruscogenin amount was higher than in the herbs. …
Number of citations: 26 link.springer.com
HJ Lu, TF Tzeng, SS Liou, CJ Chang, C Yang… - BioMed Research …, 2014 - hindawi.com
… The aim of the study was to investigate the protective effects of ruscogenin, a major steroid … ) for 24h with the preincubation of ruscogenin for another 24 h. Ruscogenin (10.0𝜇mol/l) had …
Number of citations: 10 www.hindawi.com
YL Huang, JP Kou, L Ma, JX Song, BY Yu - Journal of pharmacological …, 2008 - Elsevier
… In this study, the in vivo effects of ruscogenin on leukocyte migration and celiac … mechanisms of ruscogenin based on our former studies. The results showed that ruscogenin significantly …
Number of citations: 91 www.sciencedirect.com
YL Huang, JP Kou, JH Liu, N Liu… - Drug Development …, 2008 - Wiley Online Library
… potential use of the ruscogenin affinity column derived from succinylated ruscogenin in finding direct targets, the effects of ruscogenin and succinylated ruscogenin were compared in …
Number of citations: 9 onlinelibrary.wiley.com
Y Wang, L Xue, Y Wu, J Zhang, Y Dai… - Journal of Pharmacy …, 2021 - academic.oup.com
Objectives Sepsis-associated acute lung injury (ALI) occurs with the highest morbidity and carries the highest mortality rates among the pathogenies of ALI. Ruscogenin (RUS) has been …
Number of citations: 13 academic.oup.com
L Vlase, B Kiss, G Balica, M Tas… - Journal of AOAC …, 2009 - academic.oup.com
… more importantly, the quantification of ruscogenin and neoruscogenin, could … ruscogenin), but there was no information in this paper regarding the simultaneous analysis of ruscogenin …
Number of citations: 10 academic.oup.com
AL Nussbaum, FE Carlon, D Gould… - Journal of the …, 1959 - ACS Publications
… Burn, Ellis and Petrow2 submitted a mixture of ruscogenin and neoruscogenin3 to Oppenauer oxidation, and isolated a ring A dienone having the 25L stereochemistry. Nussbaum, et al.,…
Number of citations: 17 pubs.acs.org
G Cao, N Jiang, Y Hu, Y Zhang, G Wang, M Yin… - International journal of …, 2016 - mdpi.com
… Ruscogenin, an important steroid sapogenin derived from … This study aimed to investigate the effects of ruscogenin on … The results demonstrated that administration of ruscogenin (10 mg/…
Number of citations: 154 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.